![molecular formula C34H24N2S2 B14220150 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 828915-54-4](/img/structure/B14220150.png)
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two diphenylmethylsulfanyl groups attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with diphenylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the substitution of chlorine atoms by diphenylmethylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its sulfanyl and cyano groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile: Similar structure but with phenylsulfanyl groups instead of diphenylmethylsulfanyl groups.
4,5-Bis(sulfanyl)benzene-1,2-dicarbonitrile: Lacks the diphenylmethyl groups, making it less bulky and potentially less sterically hindered.
4,5-Bis(methylsulfonyl)benzene-1,2-dicarbonitrile: Contains sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and properties.
Uniqueness
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of bulky diphenylmethylsulfanyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Eigenschaften
CAS-Nummer |
828915-54-4 |
|---|---|
Molekularformel |
C34H24N2S2 |
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
4,5-bis(benzhydrylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H24N2S2/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,33-34H |
InChI-Schlüssel |
DJQVDKVUAVYODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=C(C(=C3)C#N)C#N)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
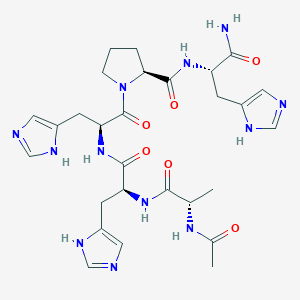

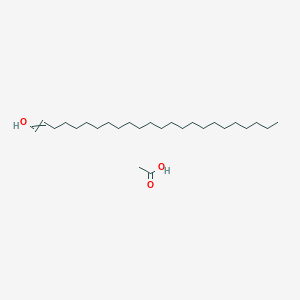
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
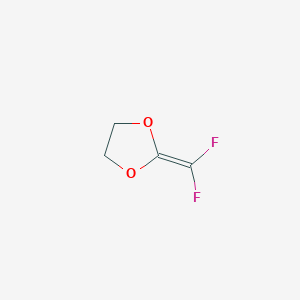
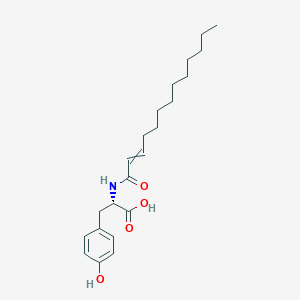
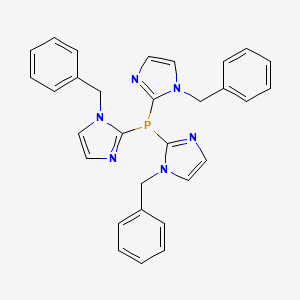
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)


![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
